
Trandolaprilat Acyl-|A-D-glucuronide, 65%
説明
Trandolaprilat Acyl-β-D-glucuronide, 65% is a specialty product used for proteomics research . It has a molecular weight of 578.61 and a molecular formula of C28H38N2O11 .
Synthesis Analysis
Trandolaprilat Acyl-β-D-glucuronide, 65% is a metabolite of Trandolapril . Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver .Molecular Structure Analysis
The molecular structure of Trandolaprilat Acyl-β-D-glucuronide, 65% is represented by the formula C28H38N2O11 . The molecular weight of this compound is 578.61 .Chemical Reactions Analysis
Trandolaprilat Acyl-β-D-glucuronide, 65% is a metabolite of Trandolapril . Trandolapril is metabolized in the liver to its biologically active diacid form, trandolaprilat . At least 7 other metabolites, principally glucuronide conjugates or de-esterification products, have been identified .Physical and Chemical Properties Analysis
The physical and chemical properties of Trandolaprilat Acyl-β-D-glucuronide, 65% include a molecular weight of 578.61 and a molecular formula of C28H38N2O11 .科学的研究の応用
Pharmacokinetics and Metabolism
Trandolapril, the prodrug of Trandolaprilat, has been extensively studied for its pharmacokinetics and metabolism. Trandolaprilat itself is known for its potent ACE inhibition capabilities. It undergoes extensive metabolism in the liver, converting into its active form, Trandolaprilat, which then exerts its therapeutic effects primarily through the inhibition of the angiotensin-converting enzyme (ACE). Studies have demonstrated that Trandolaprilat has a higher lipophilicity compared to other ACE inhibitor metabolites, which suggests a different pathway for its excretion. Notably, Trandolaprilat does not appear to be excreted via ATP-dependent active transporters in bile, contrasting with some other ACE inhibitors (Shionoiri et al., 2001).
Hepatobiliary Excretion System
Research into the excretion mechanisms of Trandolaprilat has provided insights into the hepatobiliary excretion system. Specifically, it was found that Trandolaprilat's pharmacological profile does not significantly influence the canalicular multispecific organic anion transporter (cMOAT), suggesting a unique pathway for its biliary excretion (Shionoiri et al., 2001).
Role of Carboxylesterase 1 in Metabolism
The role of carboxylesterase 1 (CES1) in the metabolism of Trandolapril to Trandolaprilat, and the impact of genetic variants on this process, have been a subject of study. Trandolapril is rapidly hydrolyzed to Trandolaprilat in the liver, a process significantly influenced by CES1. Genetic variations in CES1 can affect the efficiency of this conversion, potentially impacting the drug's pharmacokinetics and pharmacodynamics in the human body (Zhu et al., 2009).
Stability and Reactivity of Acyl Glucuronides
The stability and reactivity of acyl glucuronides, including those related to Trandolaprilat, have been explored to understand their potential toxicological implications. Acyl glucuronides, due to their electrophilic nature, can form adducts with proteins and may undergo intramolecular rearrangement. These properties are crucial for assessing the safety and efficacy of drugs that form acyl glucuronides as metabolites (Camilleri et al., 2018).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Trandolaprilat Acyl-|A-D-glucuronide, 65% is a metabolite of Trandolapril , which is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
Cellular Effects
The effects of Trandolaprilat Acyl-|A-D-glucuronide, 65% on various types of cells and cellular processes are largely derived from its parent compound, Trandolapril. Trandolapril effectively controls blood pressure over 24 hours in patients with mild to moderate hypertension . It improves haemodynamic and cardiac parameters in patients with essential hypertension . Significant reductions in left ventricular mass index, interventricular septal and posterior wall thicknesses, and afterload were observed during long-term treatment .
Molecular Mechanism
The molecular mechanism of action of Trandolaprilat Acyl-|A-D-glucuronide, 65% is related to its inhibition of ACE. The active diacid of Trandolapril, trandolaprilat, has a high binding affinity for ACE, producing 50% inhibition at a concentration of 0.374 μg/L . Trandolaprilat is a more potent ACE inhibitor than captopril, enalaprilat, and quinaprilat in vitro .
Temporal Effects in Laboratory Settings
The temporal effects of Trandolaprilat Acyl-|A-D-glucuronide, 65% in laboratory settings can be inferred from studies on Trandolapril. Steady-state pharmacokinetics was observed; there was no Trandolapril accumulation, but there was mild Trandolaprilat accumulation . The most pronounced reductions in blood pressure were observed at 8 h after administration, which was later than T max .
Metabolic Pathways
Trandolaprilat Acyl-|A-D-glucuronide, 65% is involved in the metabolic pathways of Trandolapril. Trandolapril is metabolized in the liver to its active diacid form, trandolaprilat, by nonspecific hydrolysis .
Transport and Distribution
Trandolapril is rapidly absorbed and converted to its active diacid, trandolaprilat, by nonspecific hydrolysis in the liver .
Subcellular Localization
Trandolapril and its metabolites are likely to be found in the liver where Trandolapril is metabolized to trandolaprilat .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38)/t14-,16+,17-,18-,19-,20-,21-,22+,23-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDQQJMZPSYJNF-DCEOHSSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858500 | |
| Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260610-97-6 | |
| Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



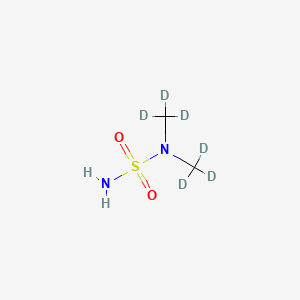
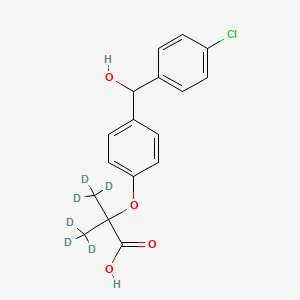
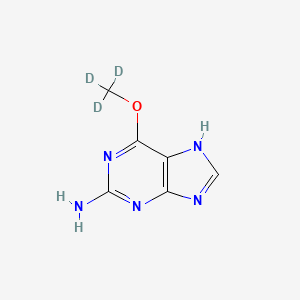
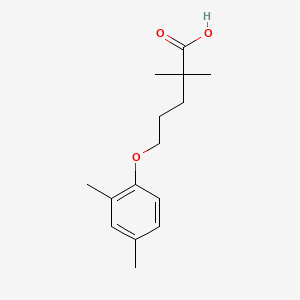

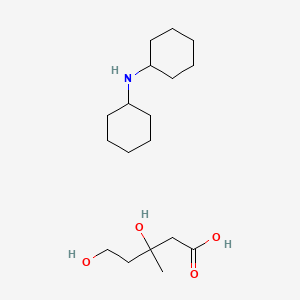

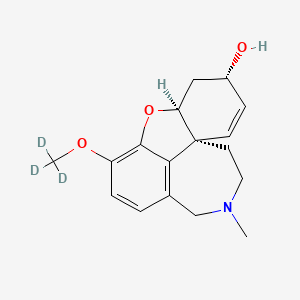
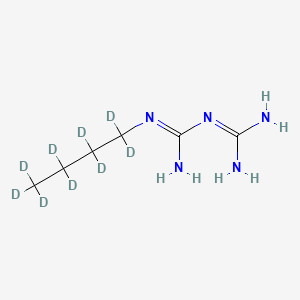
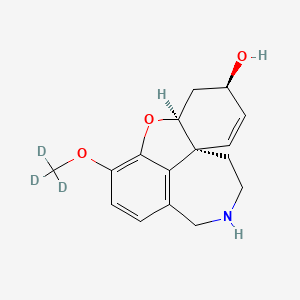
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)
